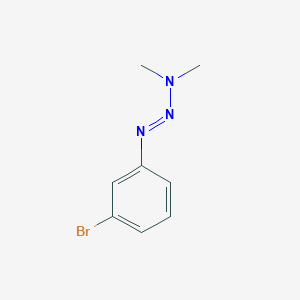
(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene is an organic compound that belongs to the class of triazene derivatives. Triazenes are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene typically involves the reaction of 3-bromobenzaldehyde with a suitable amine under reflux conditions. The reaction is carried out in an appropriate solvent, such as ethanol, and monitored using techniques like FT-IR and NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted triazene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s triazene moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1E)-1-(3-Bromophenyl)methylene-2-piperidin-1-ylethylamine: Another triazene derivative with similar structural features.
(1E)-1-(4-Bromophenyl)-3,3-dimethyltriaz-1-ene: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
(1E)-1-(3-Bromophenyl)-3,3-dimethyltriaz-1-ene is unique due to its specific substitution pattern and the presence of the triazene moiety. This structural configuration imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
29878-94-2 |
|---|---|
Fórmula molecular |
C8H10BrN3 |
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
N-[(3-bromophenyl)diazenyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10BrN3/c1-12(2)11-10-8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
Clave InChI |
UIPOFGLNWOBTSN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

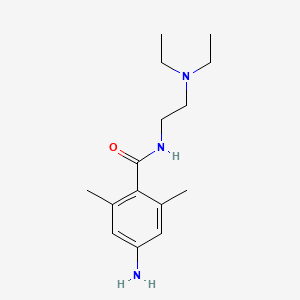
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14695703.png)

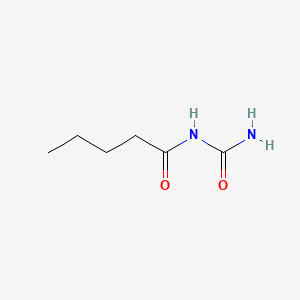
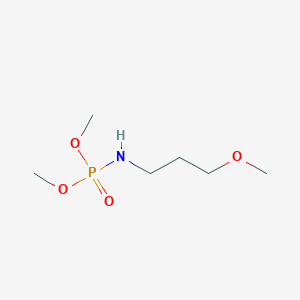
![Phenol, 4-[(4-methylphenyl)methyl]-](/img/structure/B14695713.png)
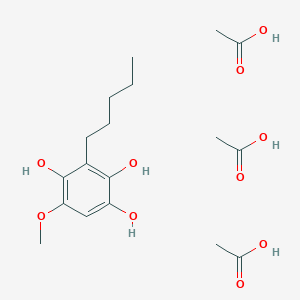
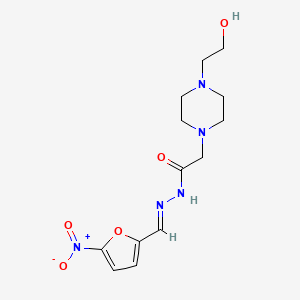
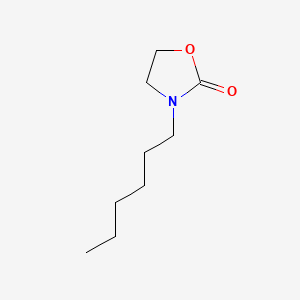

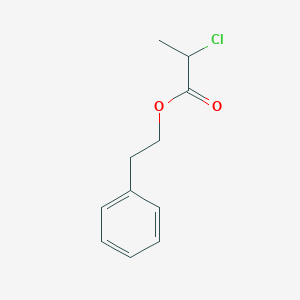
![4-{[(2-Fluoroethyl)carbamoyl]amino}cyclohexyl acetate](/img/structure/B14695733.png)
